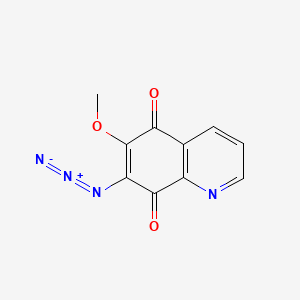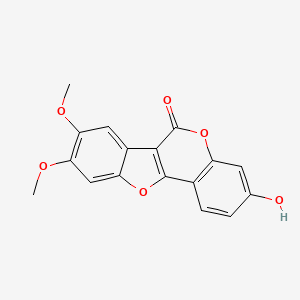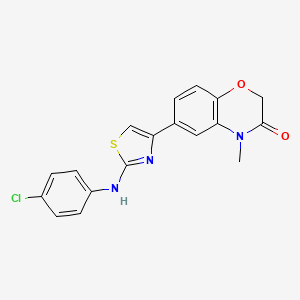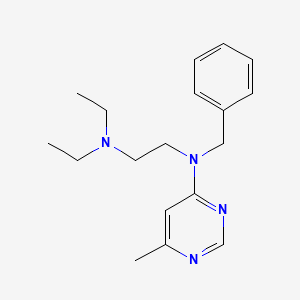
Pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a benzyl group, a diethylaminoethyl group, and a methyl group attached to the pyrimidine ring. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of pyrimidine derivatives typically involves the annulation of amidines with ketones under catalytic conditions. For instance, a common method involves the use of 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under copper catalysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Annulation: The compound can undergo annulation reactions to form fused pyrimidine derivatives.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- involves its interaction with specific molecular targets. For instance, pyrimidine derivatives are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This inhibition can lead to the suppression of cancer cell proliferation and the modulation of inflammatory responses.
Comparación Con Compuestos Similares
Similar compounds include other pyrimidine derivatives such as:
- Pyrido[2,3-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- Quinazolines
- Thieno[2,3-d]pyrimidines
Compared to these compounds, pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and synthetic versatility.
Propiedades
Número CAS |
109397-74-2 |
|---|---|
Fórmula molecular |
C18H26N4 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N'-benzyl-N,N-diethyl-N'-(6-methylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H26N4/c1-4-21(5-2)11-12-22(14-17-9-7-6-8-10-17)18-13-16(3)19-15-20-18/h6-10,13,15H,4-5,11-12,14H2,1-3H3 |
Clave InChI |
KWNAOVXAOOUNSF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN(CC1=CC=CC=C1)C2=NC=NC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


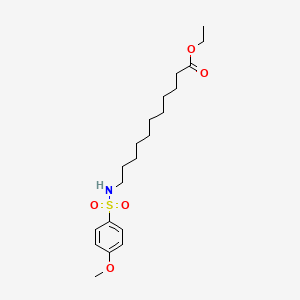
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721747.png)
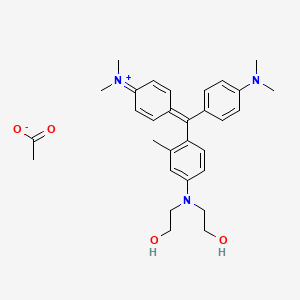


![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721780.png)
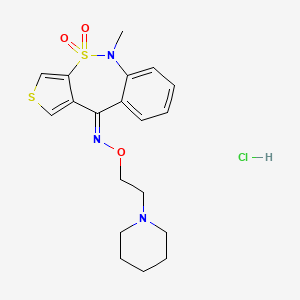
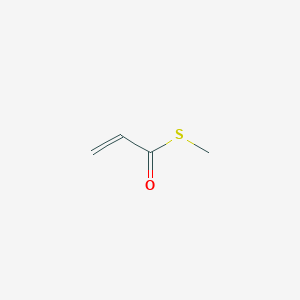
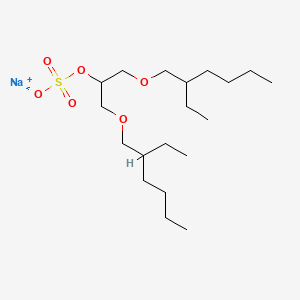
![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
